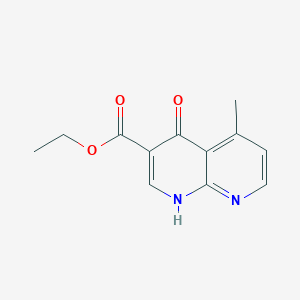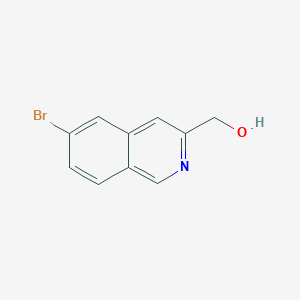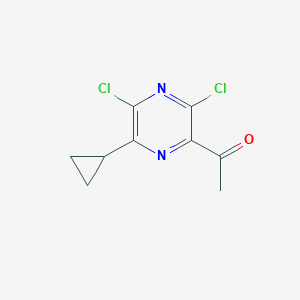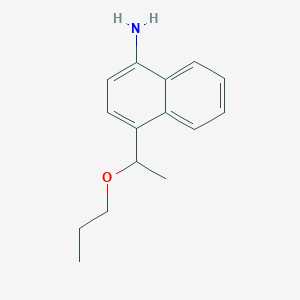
4-(1-Propoxyethyl)naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Propoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molar mass of 229.32 g/mol . This compound is a derivative of naphthalene, featuring a propoxyethyl group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propoxyethyl)naphthalen-1-amine typically involves the alkylation of naphthalen-1-amine with 1-bromo-1-propoxyethane under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
4-(1-プロポキシエチル)ナフタレン-1-アミンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は酸化されてナフトキノン誘導体を生成することができます。
還元: 還元反応により、様々なアミン誘導体に変換することができます。
置換: アミノ基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過マンガン酸カリウムやクロム酸が挙げられます。
還元: 水素化リチウムアルミニウム(LiAlH4)やパラジウム触媒の存在下での水素ガスなどの還元剤を使用することができます。
置換: ハロアルカンやアシルクロリドなどの試薬を、置換反応に使用することができます。
主な生成物
酸化: ナフトキノン誘導体。
還元: 様々なアミン誘導体。
置換: アルキル化またはアシル化されたナフタレン-1-アミン誘導体。
科学的研究の応用
4-(1-プロポキシエチル)ナフタレン-1-アミンは、以下を含む様々な科学研究で応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性と生体分子との相互作用の可能性について研究されています。
工業: 染料、顔料、その他の工業化学品の製造に使用されます。
作用機序
4-(1-プロポキシエチル)ナフタレン-1-アミンの作用機序は、様々な分子標的との相互作用を含みます。この化合物は、アミノ基の存在により求核剤として作用することができ、様々な化学反応に関与することができます。具体的な分子経路と標的は、特定の用途と反応条件によって異なります。
6. 類似化合物の比較
類似化合物
ナフタレン-1-アミン: アミノ基を持つ、より単純なナフタレン誘導体。
4-(1-メトキシエチル)ナフタレン-1-アミン: 構造は似ていますが、プロポキシエチル基の代わりにメトキシエチル基が結合しています。
1-ナフチルアミン: 1位にアミノ基が結合した、別のナフタレン誘導体。
独自性
4-(1-プロポキシエチル)ナフタレン-1-アミンは、プロポキシエチル基の存在により、化学反応性と物理的特性に影響を与えるため、独自性があります。これにより、他のナフタレン誘導体とは異なるものとなり、研究や産業における特定の用途が可能です。
類似化合物との比較
Similar Compounds
Naphthalen-1-amine: A simpler derivative of naphthalene with an amine group.
4-(1-Methoxyethyl)naphthalen-1-amine: Similar structure but with a methoxyethyl group instead of a propoxyethyl group.
1-Naphthylamine: Another naphthalene derivative with an amine group at the 1-position.
Uniqueness
4-(1-Propoxyethyl)naphthalen-1-amine is unique due to the presence of the propoxyethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other naphthalene derivatives and allows for specific applications in research and industry.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
4-(1-propoxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C15H19NO/c1-3-10-17-11(2)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-9,11H,3,10,16H2,1-2H3 |
InChIキー |
GWVAHCBCGSYWIU-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C)C1=CC=C(C2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


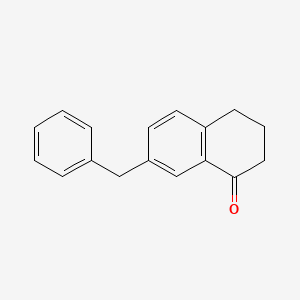
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)





![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)
